(2-(4-Bromophenyl)thiazol-4-yl)methanol
Overview
Description
“(2-(4-Bromophenyl)thiazol-4-yl)methanol” is a heterocyclic organic compound with the molecular weight of 270.15 . It has a white solid physical form . The IUPAC name of this compound is [2- (4-bromophenyl)-1,3-thiazol-4-yl]methanol .
Molecular Structure Analysis
The InChI code of this compound is 1S/C10H8BrNOS/c11-8-3-1-7 (2-4-8)10-12-9 (5-13)6-14-10/h1-4,6,13H,5H2 . This indicates the presence of a bromophenyl group and a thiazolyl group attached to a methanol group .Physical And Chemical Properties Analysis
“(2-(4-Bromophenyl)thiazol-4-yl)methanol” is a white solid . It has a molecular weight of 270.15 . The compound’s InChI code is 1S/C10H8BrNOS/c11-8-3-1-7 (2-4-8)10-12-9 (5-13)6-14-10/h1-4,6,13H,5H2 .Scientific Research Applications
Summary of the Application
The compound “(2-(4-Bromophenyl)thiazol-4-yl)methanol” has been used in the field of crystallography. The crystal structure of a related compound, (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-4-(3-hydroxybut-2-enoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one – methanol (1/1), C18H18N3O4S, was studied .
Methods of Application
The molecular structure was determined using X-ray crystallography. The crystal was a brown needle with dimensions 0.20 × 0.15 × 0.12 mm. The data collection and handling were performed using a Bruker APEX-II diffractometer .
Results or Outcomes
The crystal structure was determined, and the fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were reported .
2. Antimicrobial and Antiproliferative Agents
Summary of the Application
Derivatives of “(2-(4-Bromophenyl)thiazol-4-yl)methanol”, specifically N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .
Methods of Application
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species using the turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
Safety And Hazards
properties
IUPAC Name |
[2-(4-bromophenyl)-1,3-thiazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIBHFBTMSKGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653779 | |
Record name | [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Bromophenyl)thiazol-4-yl)methanol | |
CAS RN |
21160-53-2 | |
Record name | [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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